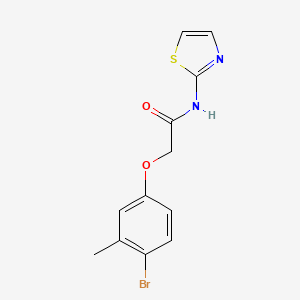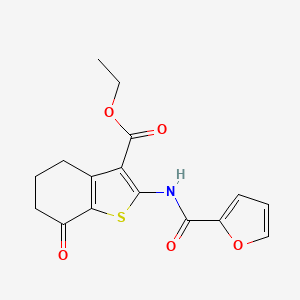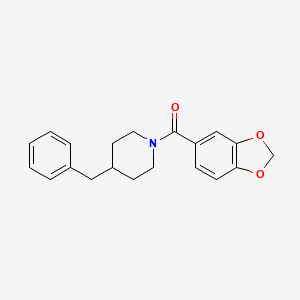![molecular formula C16H28N6O2S B5553016 N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide and related compounds often involves multi-step reactions, including nucleophilic substitution and coupling reactions. A notable method includes the coupling of pyrimidinyl derivatives with piperazine or its analogs to obtain the desired sulfonamide compounds. For instance, derivatives synthesized through reactions involving arylamine substitution and further coupling with sulfonamide groups have shown significant antimicrobial activity, indicating a successful synthesis approach for bioactive compounds (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectral analysis, reveals the presence of multiple functional groups, including the piperazine and pyrimidinyl moieties. These structures have been elucidated through detailed spectral analysis, confirming the presence of the intended sulfonamide linkage and the heterocyclic rings, which are crucial for their biological activity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide derivatives encompasses various reactions, including those with nucleophilic agents leading to the formation of dialkylamino derivatives. This versatility in chemical reactions underscores the compound's utility in synthesizing a wide range of pharmacologically active derivatives (Makarov, Sedov, Nemeryuk, & Safonova, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure. The crystal and molecular structures have been analyzed through X-ray crystallography, providing insights into the compounds' conformation and intermolecular interactions, which are essential for understanding their physical characteristics and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with different nucleophilic agents, have been extensively studied. These compounds exhibit a range of activities, from antimicrobial to potential anticancer properties, attributed to their chemical structure and the presence of specific functional groups. The exploration of their chemical properties has led to the identification of compounds with promising pharmacological activities (Desai, Makwana, & Senta, 2016).
科学的研究の応用
Synthesis and Chemical Properties
Research has explored the synthesis and properties of related piperazine derivatives, highlighting methods for creating compounds with potential pharmacological activities. For instance, investigations on the synthesis of N-phenyl derivatives of certain hydropyridopyridazines revealed compounds with pharmacological potential, emphasizing the role of piperidine and piperazine derivatives in medicinal chemistry H. Śladowska et al., 1998. Similarly, the synthesis of polyamides containing theophylline and thymine utilized piperazine, showing the versatility of piperazine derivatives in polymer chemistry M. Hattori & M. Kinoshita, 1979.
Antimicrobial and Antiproliferative Applications
A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer therapy L. Mallesha et al., 2012. Another study focused on the synthesis and antimicrobial activity of novel benzenesulfonamides incorporating triazine and piperazine moieties, highlighting their effectiveness against various microbial strains N. Desai et al., 2016.
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives for predicting their efficiencies as corrosion inhibitors on iron surfaces. This research demonstrates the potential of such compounds in industrial applications, particularly in preventing metal corrosion S. Kaya et al., 2016.
Antioxidant Properties
Compounds with antioxidant properties are crucial in the treatment of age-related diseases. A study demonstrated that analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups exhibited protective effects against cell damage induced by oxidative stress, suggesting their potential in treating diseases such as Alzheimer's and macular degeneration Hongxiao Jin et al., 2010.
特性
IUPAC Name |
N,N-dimethyl-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2S/c1-14-13-15(20-7-5-4-6-8-20)18-16(17-14)21-9-11-22(12-10-21)25(23,24)19(2)3/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBXSQGHFVFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

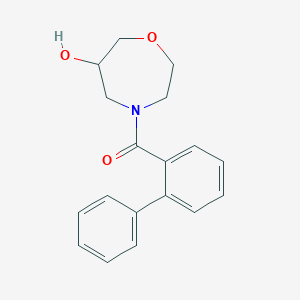
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)
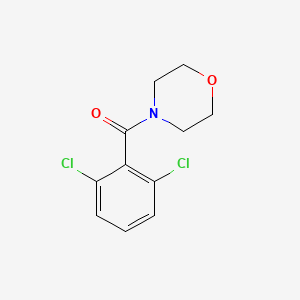
![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)
